methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.17 g/mol . It features a pyrrole ring substituted with a formyl group at position 5, a methyl group at position 2, and a methyl ester at position 2. The compound has a CAS registry number EN300-98589 and is reported with a purity of 95% .
Properties
IUPAC Name |
methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNBEVLWXLNEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under acid-mediated conditions to form the pyrrole ring . The reaction is carried out under reflux conditions, which helps in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Methyl 5-carboxy-2-methyl-1H-pyrrole-3-carboxylate.
Reduction: Methyl 5-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its structure allows for further derivatization, enabling the production of various functionalized derivatives that can exhibit unique chemical properties.
Recent studies have highlighted the potential biological activities associated with this compound:
- Antimicrobial Properties : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, a study reported zones of inhibition ranging from 10 mm to 25 mm against specific pathogens, indicating potent antibacterial effects .
| Compound | Zone of Inhibition (mm) | Antifungal Activity |
|---|---|---|
| Compound A | 15 | Moderate |
| Compound B | 20 | High |
| Compound C | 25 | Low |
Medicinal Chemistry
The compound has been investigated for its anticancer properties. It interacts with biological targets similar to indole derivatives, which are known for their anticancer activities. Preliminary studies suggest that this compound may inhibit tumor growth by modulating enzyme activity involved in cancer pathways .
Material Science
In material science, this compound is explored for its potential in developing new dyes and pigments due to its vibrant color properties when incorporated into polymers or other materials. Its stability under various conditions makes it suitable for industrial applications .
Case Study 1: Antimicrobial Activity Evaluation
A series of derivatives synthesized from this compound were evaluated for antimicrobial activity. The results indicated that modifications to the chemical structure significantly enhanced antibacterial efficacy against Gram-positive bacteria.
Case Study 2: Anticancer Mechanism Investigation
Another study focused on understanding the mechanism by which this compound exerts its anticancer effects. The research employed cell line assays to assess apoptosis induction in cancer cells, revealing that the compound triggers apoptotic pathways through caspase activation.
Mechanism of Action
The mechanism of action of methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Molecular Formula: C₁₀H₁₃NO₃ (vs. C₈H₉NO₃ for the target compound)
- Key Differences :
- Substituents : Additional methyl group at position 3.
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
- Structural Insights :
- The crystal structure (determined via X-ray diffraction) shows an approximately planar pyrrole ring, with intramolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the conformation .
- The ethyl ester increases molecular weight (181.19 g/mol vs. 167.17 g/mol) and may influence solubility and hydrolysis kinetics .
Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate
- CAS No.: 6339-66-8
- Molecular Formula: C₉H₁₁NO₃
- Key Differences :
- Substituent Position : Methyl group at position 4 instead of position 2.
- Impact :
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Ethyl 3-formyl-1H-pyrrole-2-carboxylate
- CAS No.: 36131-43-8
- Similarity Score : 0.96 .
- Key Differences :
- Formyl group at position 3 instead of 5.
- Ethyl ester at position 2.
Data Tables for Comparative Analysis
Table 1. Structural and Physical Properties
Key Research Findings
- Crystallographic Stability : Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits stronger intermolecular hydrogen bonding (N–H⋯O) than its N-methylated analogues, enhancing thermal stability .
- Positional Isomerism : Moving the formyl group from position 5 to 3 or 4 alters electronic density distribution, affecting reactivity in further functionalization reactions .
- Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, suggesting the target compound may be more reactive in ester-exchange reactions .
Biological Activity
Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate (MFMP) is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings and case studies.
Chemical Structure and Properties
MFMP has the molecular formula C₈H₉NO₃ and features a pyrrole ring, which is known for its diverse biological activities. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The precise mechanism of action for MFMP remains largely unexplored. However, its structure suggests potential interactions with biological targets, particularly in cancer and microbial systems. Research indicates that compounds with similar structures often exhibit activity through:
- Enzyme inhibition : Targeting specific enzymes involved in cancer cell proliferation.
- Antimicrobial activity : Disrupting microbial cell membranes or metabolic pathways.
Antimicrobial Properties
MFMP has been studied for its antimicrobial properties . Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's efficacy against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential as an alternative antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research . In vitro studies have demonstrated that MFMP can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer), with IC₅₀ values indicating significant cytotoxicity at low concentrations . The structural features of MFMP may facilitate interactions with cellular targets involved in cancer progression.
Case Studies and Research Findings
- Antitumor Evaluations : A study designed to evaluate the antitumor activity of various pyrrole derivatives found that MFMP exhibited promising results against multiple human carcinoma cell lines, suggesting its potential as a lead compound for further development .
- Synthetic Routes and Biological Testing : Research detailing the synthesis of MFMP emphasized its role as an intermediate for more complex heterocyclic compounds. Subsequent biological testing revealed its effectiveness in inhibiting cell growth and inducing apoptosis in specific cancer cell lines .
- Comparative Studies : Comparisons with other pyrrole derivatives indicated that modifications in the structure significantly affect biological activity. For instance, methyl substitutions on the pyrrole ring enhance both antimicrobial and anticancer properties compared to unsubstituted analogs .
Data Tables
| Biological Activity | Test Organisms/Cell Lines | Observed Effects | IC₅₀ Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | Not specified |
| Escherichia coli | Growth inhibition | Not specified | |
| Anticancer | A-431 | Induced apoptosis | < 9.4 µmol/L |
| MDA-MB-468 | Induced apoptosis | < 9.4 µmol/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

